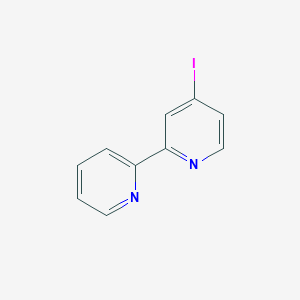
2-Amino-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amino Acid Formation: The amine is further reacted with a suitable carboxylic acid derivative to form the amino acid.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(4-trifluoromethylphenyl)propanoic acid: Lacks the chloro group but has similar properties.
4-(Trifluoromethyl)-D-phenylalanine: Another amino acid derivative with a trifluoromethyl group.
2-Amino-3-(4-chlorophenyl)propanoic acid: Lacks the trifluoromethyl group but has similar structural features.
Uniqueness
2-Amino-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10Cl2F3NO2 |
|---|---|
Peso molecular |
304.09 g/mol |
Nombre IUPAC |
2-amino-3-[4-chloro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9ClF3NO2.ClH/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14;/h1-3,8H,4,15H2,(H,16,17);1H |
Clave InChI |
BXJBTUQBBFAZSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)N)C(F)(F)F)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


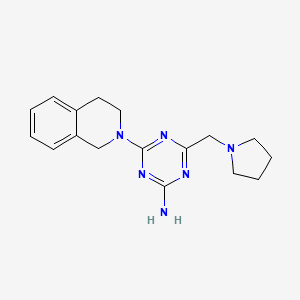
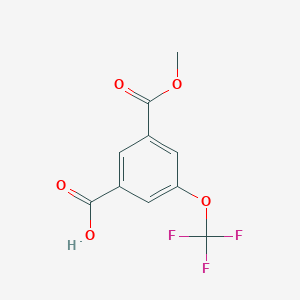

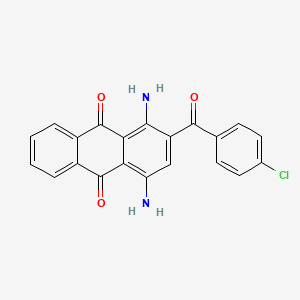
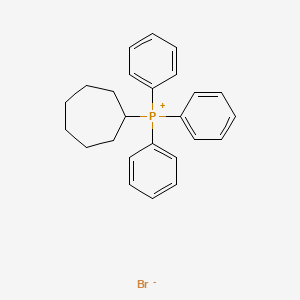
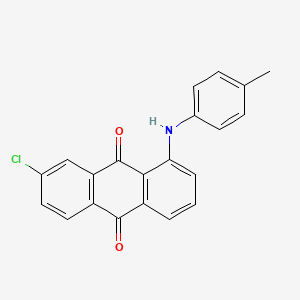
![Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)](/img/structure/B13143264.png)
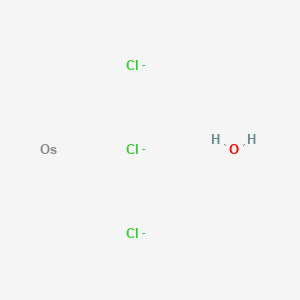
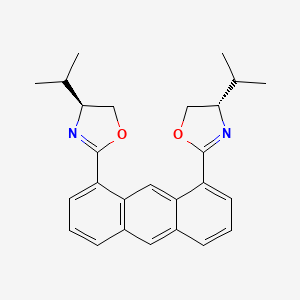

![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)

